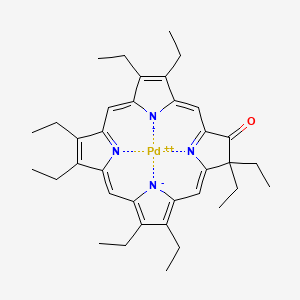

PdOEPK

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H44N4OPd |

|---|---|

Molecular Weight |

655.2 g/mol |

IUPAC Name |

3,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diid-2-one;palladium(2+) |

InChI |

InChI=1S/C36H45N4O.Pd/c1-9-21-22(10-2)28-18-30-25(13-5)26(14-6)32(39-30)20-34-36(15-7,16-8)35(41)33(40-34)19-31-24(12-4)23(11-3)29(38-31)17-27(21)37-28;/h17-20H,9-16H2,1-8H3,(H-,37,38,39,40,41);/q-1;+2/p-1 |

InChI Key |

DPIOVSWGZKCUKE-UHFFFAOYSA-M |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(C3=O)(CC)CC)CC.[Pd+2] |

Origin of Product |

United States |

Synthetic Methodologies and Ligand Architectural Engineering of Pdoepk

Advanced Spectroscopic and Chromatographic Methods for Compound Verification and Purity Analysis

The comprehensive verification and purity analysis of PdOEPK and related palladium porphyrin complexes rely on a suite of advanced spectroscopic and chromatographic techniques. These methods provide critical information regarding molecular structure, electronic properties, and sample purity.

Spectroscopic Methods:

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a primary tool for characterizing porphyrin compounds due to their distinctive absorption profiles. Palladium porphyrins typically exhibit a strong Soret band (B-band) in the near-UV region and weaker Q-bands in the visible region nist.govcenmed.com. For instance, PdOEP shows absorption bands at wavelengths such as 393 nm, with Q-bands at 513 nm and 546 nm chemicalbook.com. The metalation of a free-base porphyrin leads to characteristic changes in the UV-Vis spectrum, including shifts in the Soret and Q-bands nist.gov. For PdOEPDK, the electronic absorption spectra have been investigated in detail nih.gov.

NMR Spectroscopy (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the molecular structure and confirming the identity and purity of porphyrin complexes. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively nist.govsigmaaldrich.comresearchgate.netfrontierspecialtychemicals.comresearchgate.netamericanelements.comporphychem.comscbt.com. The presence of specific chemical shifts and coupling patterns confirms the successful synthesis and the integrity of the porphyrin macrocycle and its substituents.

Mass Spectrometry (MS): Mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI TOF/TOF) and High-Resolution Mass Spectrometry (HRMS), are employed to confirm the molecular weight and assess the purity of the synthesized compounds frontierspecialtychemicals.comresearchgate.netamericanelements.commedkoo.com. These methods provide precise mass-to-charge ratios, which are crucial for verifying the compound's elemental composition.

Fluorescence and Phosphorescence Spectroscopy: Palladium porphyrins are known for their phosphorescent properties, particularly their ability to exhibit room-temperature phosphorescence cenmed.comnih.gov. This compound and PdOEPDK show very weak room-temperature phosphorescence in the near-infrared region (850-1100 nm) and practically no fluorescence nih.gov. This characteristic makes them valuable as phosphorescent oxygen probes, as their phosphorescence is efficiently quenched by molecular oxygen, allowing for oxygen sensing applications cenmed.comamericanelements.comnih.gov. Solid substrate room temperature phosphorescence (SS-RTP) has also been studied for palladium porphyrins.

FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify characteristic functional groups within the molecule, such as the ketone carbonyl stretch in this compound, and to confirm the presence of other expected bonds sigmaaldrich.comscbt.commedkoo.com.

Magnetic Circular Dichroism (MCD): MCD spectroscopy is a specialized technique used to probe the electronic structure of porphyrin complexes, providing insights into their excited states and orbital symmetries.

Chromatographic Methods:

Thin Layer Chromatography (TLC): TLC is a simple yet effective method used for monitoring the progress of synthetic reactions and for preliminary assessment of compound purity nist.govresearchgate.netresearchgate.net. It allows for rapid separation of components in a reaction mixture.

Column Chromatography (CC): Column chromatography, particularly silica (B1680970) gel-packed column chromatography, is a widely used technique for the purification of synthesized porphyrin complexes, separating the desired product from unreacted starting materials and byproducts nist.govresearchgate.netresearchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation capabilities and is employed for quantitative purity analysis and the separation of closely related compounds or isomers nih.gov.

Fundamental Photophysical Investigations and Excited State Dynamics of Pdoepk Systems

Time-Resolved Photophysical Studies of PdOEPK

Excited-State Lifetime Measurements (e.g., phosphorescence lifetime)

This compound is characterized by its long phosphorescence lifetime, a crucial property that contributes to its high sensitivity as an oxygen sensor. scbt.comgoogle.comchemicalbook.comgoogleapis.com This extended excited-state lifetime increases the probability of interaction with molecular oxygen, leading to efficient quenching of its luminescence. scbt.comnih.gov

Typical phosphorescence lifetimes reported for this compound vary depending on the encapsulation medium and temperature. For instance, in a polystyrene (PS) matrix at 22°C, this compound has been reported to exhibit a phosphorescence lifetime of 480 µs. scbt.comchemicalbook.com Other studies indicate lifetimes of approximately 450 µs in various polymers. wisc.edugoogleapis.com These long lifetimes are a key advantage of palladium-based metalloporphyrins over other oxygen-sensitive materials, such as some ruthenium-based indicators. google.comgoogle.com

Table 1: Representative Phosphorescence Lifetimes of this compound

| Compound | Matrix | Temperature (°C) | Phosphorescence Lifetime (µs) | Reference |

| This compound | Polystyrene | 22 | 480 | scbt.comchemicalbook.com |

| This compound | Polymers | Not specified | ~450 | wisc.edugoogleapis.com |

Kinetic Analysis of Excited-State Decay Pathways

The excited-state decay of luminescent oxygen sensors, including those incorporating this compound, often exhibits complex kinetics. Phosphorescence decay curves are frequently observed to follow a double exponential function, indicating the presence of at least two distinct decay components. googleapis.com This multi-component decay behavior is typically attributed to the micro-heterogeneity of the local environment surrounding the dye molecules within the host matrix. googleapis.comrsc.org

Luminescence Quenching Mechanisms in this compound-based Systems

Luminescence quenching is the fundamental principle underpinning the use of this compound in optical oxygen sensing. This process involves the reduction of luminescence intensity and/or excited-state lifetime of the luminophore in the presence of a quencher, in this case, molecular oxygen. nih.govscbt.comtuni.finih.gov The quenching mechanism is primarily collisional (dynamic), where molecular (triplet) oxygen interacts with the excited electronic state of the this compound molecule, leading to a radiationless deactivation of the excited state. nih.govscbt.comtuni.fi This interaction is diffusion-limited, meaning the efficiency of quenching is dependent on the rate at which oxygen molecules can collide with the excited this compound molecules. tuni.fi

Collisional Quenching by Molecular Oxygen: Stern-Volmer Kinetics

This compound exhibits very high quenchability by molecular oxygen. nih.gov The relationship between luminescence intensity (or lifetime) and oxygen concentration in dynamic quenching is typically described by the Stern-Volmer equation. scbt.comgoogle.comrsc.orgwisc.edu

The Stern-Volmer equation is commonly expressed as: I₀/I = τ₀/τ = 1 + Ksv[O₂] scbt.com Where:

I₀ and I are the luminescence intensities in the absence and presence of oxygen, respectively.

τ₀ and τ are the excited-state lifetimes in the absence and presence of oxygen, respectively.

Ksv is the Stern-Volmer constant, which reflects the efficiency of the quenching process.

[O₂] is the concentration of molecular oxygen.

While a linear Stern-Volmer plot is ideal, many luminescent oxygen sensors, including those based on this compound encapsulated in polymer matrices like polystyrene, often exhibit non-linear, negatively deviating Stern-Volmer plots. googleapis.comrsc.orgwisc.edu This non-linearity is frequently attributed to the micro-heterogeneity of the local environment of the dye molecules within the host matrix, suggesting the presence of multiple quenching sites with different quenching efficiencies. googleapis.comrsc.org However, it has been observed that this compound sensors in solvent-crazed polymeric structures, such as high-density polyethylene (B3416737) (HDPE), can yield highly linear Stern-Volmer calibrations, indicating a more homogeneous oxygen-sensitive environment.

Table 2: Stern-Volmer Quenching Parameters for this compound in Polystyrene

| Compound | Matrix | Ksv (bar⁻¹) | τ₀/τ₇₂₈Torr | Notes | Reference |

| This compound | Polystyrene | 14.9 | 9.5 | Slight downward curvature in SVP plot. | wisc.edugoogleapis.com |

Investigation of Quenching by Other Analytes and Interferences

While molecular oxygen is the primary quencher of interest for this compound-based systems, other chemical species can also induce luminescence quenching. General quenchers include halides, heavy metal ions, amines, and electron-deficient molecules. In the broader context of optical oxygen sensors, potential interferences can arise from other gases, such as water vapor and carbon dioxide, particularly in UV absorption-based sensing methods. nih.govwisc.edu

For this compound specifically, its high selectivity for oxygen is a key advantage in sensing applications. The improved photostability of porphyrin ketones like this compound over their OEP analogues contributes to their robustness in various environments, potentially mitigating interference from other environmental factors that might degrade less stable dyes. scbt.comgoogle.com However, detailed studies on the specific quenching effects or interferences of various other analytes on this compound luminescence are not extensively detailed in the provided information, beyond the general categories of quenchers.

Temperature-Dependent Quenching Behavior and Thermal Stability of Luminescence

The photostability of this compound is significantly enhanced compared to its octaethylporphyrin (OEP) analogues. scbt.comgoogle.com This improved stability allows this compound to withstand prolonged exposure to UV illumination with minimal loss of absorbance, making it suitable for applications requiring long measurement times. scbt.comgoogle.com For example, PtOEPK (a platinum analogue with similar OEPK structure) was found to decrease by only 12% in absorbance after 18 hours of continuous UV illumination, whereas PtOEP decreased by 90% under the same conditions. scbt.comgoogle.com This high photostability is crucial for the long-term reliability and reusability of sensors incorporating this compound. scbt.comnih.gov

Temperature can also influence the luminescence and quenching behavior of phosphorescent probes. In general, for phosphorescence oxygen sensors, phosphorescence intensity and delayed fluorescence can show opposite trends with temperature variations. googleapis.com This phenomenon can be leveraged for temperature compensation in sensor design, allowing for more accurate oxygen measurements across varying temperatures. googleapis.com As temperature increases, molecules in the triplet excited state (T1) may populate the lowest excited singlet state (S1) via intersystem crossing, leading to delayed fluorescence at the expense of phosphorescence. googleapis.com

Computational Photophysics of this compound: Theoretical Modeling of Excited States

The absence of specific computational data for this compound in the current literature highlights a potential area for future research. Such studies could further elucidate the precise electronic transitions, spin-orbit coupling mechanisms, and structural dynamics that govern this compound's efficient phosphorescence and its highly effective quenching by oxygen, thereby aiding in the rational design of improved oxygen sensing platforms.

Electrochemical and Redox Behavior of Pdoepk Complexes

Voltammetric Characterization of PdOEPK Redox Potentials

Cyclic voltammetry (CV) is a widely employed electroanalytical technique that provides qualitative and quantitative information about redox processes, including the location of redox potentials and the reversibility of reactions. longdom.orgossila.comlibretexts.org For porphyrin complexes, CV studies typically reveal distinct oxidation and reduction peaks corresponding to electron transfer events occurring at either the porphyrin ligand or the central metal ion. researchgate.netbasinc.com

While specific voltammetric data for this compound (Palladium(II) coproporphyrin-I-ketone) is not extensively detailed in general literature searches, studies on analogous palladium porphyrins provide insight into the expected redox potentials and their assignments. For instance, a cofacial dipalladium(II) bisporphyrin (Pd2DEP) has shown multiple ring-centered oxidations. niscpr.res.inniscpr.res.in

The redox potentials are influenced by factors such as the solvent, supporting electrolyte, and the nature of substituents on the porphyrin ring. oroboros.atworldscientific.comnih.gov

| Redox Event | Potential (V vs. Reference Electrode) | Assignment (Ligand/Metal-Centered) | Notes |

|---|---|---|---|

| First Oxidation | Typically positive (e.g., +0.6 to +1.2) | Ligand-centered (π-cation radical formation) | Potential varies with porphyrin structure and environment. niscpr.res.inniscpr.res.inuni.lu |

| Second Oxidation | Typically more positive (e.g., +0.9 to +1.6) | Ligand-centered (dication formation) | May involve further oxidation of the ligand. niscpr.res.inniscpr.res.inuni.lu |

| First Reduction | Typically negative (e.g., -1.0 to -1.5) | Ligand-centered (π-anion radical formation) | Potential varies with porphyrin structure and environment. uni.lu |

| Second Reduction | Typically more negative (e.g., -1.5 to -2.0) | Ligand-centered (dianion formation) | May involve further reduction of the ligand. |

| Metal Oxidation/Reduction | Variable, often distinct from ligand processes | Metal-centered (e.g., Pd(II)/Pd(III) or Pd(II)/Pd(I)) | Less common for stable Pd(II) porphyrins unless specific conditions or ligands promote it. researchgate.net |

In many metalloporphyrin complexes, including those of palladium, the porphyrin macrocycle itself is highly redox-active. ossila.comresearchgate.net Ligand-centered redox processes involve the gain or loss of electrons from the π-electron system of the porphyrin ring, leading to the formation of stable radical cations or anions. ossila.comniscpr.res.inniscpr.res.in These processes are often reversible and occur at characteristic potentials. For instance, studies on palladium porphyrins have shown multiple ring-centered oxidations, indicating strong electronic communication within the porphyrin scaffold. niscpr.res.inniscpr.res.in The first oxidation typically generates a π-cation radical, and subsequent oxidations can lead to dication species. niscpr.res.inniscpr.res.inuni.lu Similarly, reductions often lead to π-anion radicals and dianions. uni.lu The stability of these ligand-based radical species is crucial for the complex's role as an electron reservoir. ossila.com

While ligand-centered redox processes are prevalent in stable Pd(II) porphyrins, metal-centered redox processes, involving changes in the oxidation state of the palladium ion, can also occur. researchgate.net The distinction between ligand-centered and metal-centered redox events can be challenging but is often elucidated through techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which can identify the location of the unpaired electron. researchgate.netutk.edunih.gov For palladium porphyrins, the Pd(II) state is generally stable. However, under certain conditions or with specific ligand modifications, the palladium center might undergo oxidation to Pd(III) or reduction to Pd(I). researchgate.net The nature of the ligand and its electronic properties play a significant role in determining whether the redox event is primarily metal- or ligand-based. researchgate.netnih.gov

Electron Transfer Mechanisms and Pathways involving this compound

Electron transfer (ET) in this compound complexes can occur through various mechanisms, influencing their reactivity and function. These mechanisms are broadly categorized as inner-sphere or outer-sphere electron transfer. In the context of porphyrin complexes, electron transfer often involves the delocalized π-system of the ligand. libretexts.org

For porphyrins, electron transfer pathways can be mediated by the conjugated macrocycle, acting as an efficient conduit for electron movement. niscpr.res.inniscpr.res.in The electronic communication within the porphyrin framework, particularly in dimeric or aggregated structures, can facilitate through-space electron transfer. niscpr.res.inniscpr.res.in The presence of specific functional groups or structural motifs can also influence the electron transfer rate and mechanism, potentially leading to concerted electron-proton transfer (PCET) pathways in certain environments. nih.gov The reversibility observed in the voltammetric responses of many metalloporphyrins suggests relatively fast electron transfer kinetics. basinc.com

Correlation of Electrochemical Properties with Molecular Structure and Electronic Configuration

The electrochemical properties of this compound, like other metalloporphyrins, are highly sensitive to its molecular structure and electronic configuration. Subtle changes in the porphyrin macrocycle or the coordination environment of the palladium ion can significantly alter redox potentials and electron transfer characteristics. nih.govuni.lu

Key structural factors influencing electrochemical behavior include:

Substituents on the Porphyrin Ring: Electron-donating or electron-withdrawing groups attached to the porphyrin periphery can shift the redox potentials. Electron-withdrawing groups tend to make reduction easier (anodic shift of reduction potentials) and oxidation harder (cathodic shift of oxidation potentials), while electron-donating groups have the opposite effect. uni.lu For instance, β-functionalization of palladium(II) porphyrins has been shown to tune their redox properties. uni.lu

Planarity and Conformation: The planarity of the porphyrin macrocycle can affect the extent of π-conjugation and, consequently, the energy levels of the frontier orbitals (HOMO and LUMO). Non-planar conformations, often induced by bulky substituents, can lead to changes in redox potentials and optical properties. uni.lu

Intermolecular Interactions: In aggregated or dimeric porphyrin systems, π-π interactions and electrostatic forces can lead to strong electronic communication between individual porphyrin units, affecting their collective redox behavior and potentially leading to shifts in redox potentials. niscpr.res.inniscpr.res.in

The correlation between electrochemical properties and molecular structure is often explored through a combination of experimental techniques (like CV) and theoretical calculations (e.g., Density Functional Theory, DFT), which provide insights into the electronic structure, frontier orbital energies, and charge distribution within the molecule. worldscientific.comnih.govuni.lu

Theoretical and Computational Chemistry Approaches for Pdoepk Research

Quantum Chemical Calculations for Electronic Structure Elucidation (e.g., DFT, TD-DFT)

Quantum chemical calculations are central to modern chemical research, allowing for the accurate prediction of molecular properties. For complex molecules such as metalloporphyrins, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used methods due to their balance of computational cost and accuracy. These approaches are instrumental in studying the electronic structure of palladium porphyrins.

Geometry Optimization and Energetics of PdOEPK

The first step in a computational study is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. Using DFT, researchers can calculate the equilibrium geometry of this compound, providing precise data on bond lengths, bond angles, and dihedral angles. This optimized structure is crucial as it serves as the foundation for all subsequent property calculations. The energetics of the molecule, including its stability and the energies of different conformations, can also be determined. For similar palladium porphyrin systems, DFT calculations have been successfully used to optimize structures and understand their formation mechanisms nih.gov.

Interactive Table: Representative Optimized Geometry Parameters for a Metalloporphyrin Core (Note: This table is illustrative of typical data obtained from DFT calculations for a generic palladium porphyrin core, as specific data for this compound is not available.)

| Parameter | Typical Value (Å/°) | Method |

|---|---|---|

| Pd-N Bond Length | ~2.02 Å | DFT/B3LYP |

| N-Pd-N Angle | ~90.0° | DFT/B3LYP |

| Porphyrin Core Distortion | Slightly non-planar | DFT/B3LYP |

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and photophysical processes. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission spectra. A smaller gap generally corresponds to easier electronic excitation and absorption of longer wavelength light. DFT calculations can reliably predict the energies of these orbitals and visualize their spatial distribution, offering insights into the electronic transitions of this compound.

Computational Simulations of Photophysical Processes (e.g., Absorption, Emission, Lifetime)

Computational methods are essential for simulating the interaction of molecules with light. These simulations can predict various photophysical properties, guiding the design of new materials for applications such as sensors and photodynamic therapy researchgate.netrsc.org.

Modeling of Excited-State Properties and Energy Transfer

Upon absorption of light, a molecule like this compound is promoted to an excited electronic state. TD-DFT is a powerful tool for modeling these excited states. It can predict their energies, properties, and the pathways for relaxation back to the ground state. For palladium porphyrins, the heavy palladium atom facilitates a process called intersystem crossing (ISC), where the molecule transitions from a singlet excited state to a triplet excited state. This process is crucial for the phosphorescence observed in this compound. Computational models can calculate the rates of these transitions and the lifetime of the excited states, which are key to understanding its performance as a luminophore researchgate.net. While specific modeling data for this compound is scarce, its known photophysical properties, such as a long phosphorescence lifetime, suggest efficient ISC, a characteristic feature of palladium porphyrins nii.ac.jpuni-regensburg.de.

Prediction of Spectroscopic Signatures

One of the major successes of computational quantum chemistry is the ability to predict spectroscopic signatures. TD-DFT calculations can simulate the electronic absorption spectrum (UV-Vis) of this compound by calculating the energies and intensities of electronic transitions from the ground state to various excited states. The results can be compared directly with experimental spectra to validate the computational model and assign the observed absorption bands. Similarly, emission spectra (phosphorescence) can be predicted by calculating the transition from the lowest triplet excited state back to the ground state. While experimental absorption and emission maxima for this compound are known (absorption peaks around 410 nm and 603 nm, with emission near 790 nm), detailed computational predictions would provide a deeper understanding of the nature of these electronic transitions nii.ac.jpufl.edutuni.ficanterbury.ac.nz.

Interactive Table: Experimental vs. Theoretically Modeled Spectroscopic Data (Note: This table presents known experimental data for this compound and illustrates where theoretical data, if available, would be placed for comparison.)

| Property | Experimental Value | Theoretical Prediction (Method) |

|---|---|---|

| Absorption Max (Soret Band) | ~410 nm | Data not available (TD-DFT) |

| Absorption Max (Q-Band) | ~603 nm | Data not available (TD-DFT) |

| Emission Max (Phosphorescence) | ~790 nm | Data not available (TD-DFT) |

| Phosphorescence Lifetime (τ₀) | ~455 µs | Data not available (TD-DFT) |

Molecular Dynamics Simulations for Environmental Interactions

While quantum mechanics is ideal for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time and their interactions with the surrounding environment. MD simulations model the movements of atoms and molecules based on classical mechanics and a force field that describes the potential energy of the system.

For this compound, MD simulations could be employed to study how the molecule interacts with a polymer matrix, a common environment for its application in sensor films researchgate.net. These simulations can provide insights into the diffusion of small molecules like oxygen through the matrix to the porphyrin, a key step in the quenching process for oxygen sensing. Furthermore, MD can help understand how the conformation and dynamics of the porphyrin itself are affected by its environment, which in turn can influence its photophysical properties. Although patents mention the use of MD for other complex systems that list this compound as a potential component, specific studies focusing on the environmental interactions of this compound using this method are not readily found in published literature justia.com.

Solvent Effects on this compound Conformation and Dynamics

The conformation and dynamic behavior of this compound are significantly influenced by its solvent environment. Solvents can affect the molecule's geometry, electronic structure, and reactivity through various interactions, including polarity, hydrogen bonding, and coordination effects. Computational simulations are instrumental in elucidating these complex solvent-solute interactions.

Molecular dynamics simulations can track the conformational changes of the this compound macrocycle and its peripheral ethyl and ketone groups over time in different solvent boxes (e.g., water, toluene, dimethylformamide). The solvent's polarity can induce changes in the planarity of the porphyrin ring and the orientation of its substituents. For instance, polar solvents may stabilize charged or highly polar transition states, which can be critical in potential catalytic applications.

DFT calculations, often combined with Polarizable Continuum Models (PCM), allow for the investigation of the electronic properties of this compound in various solvents. These studies can predict shifts in absorption and emission spectra, which is vital for applications in photochemistry and sensing. Furthermore, the coordination of solvent molecules to the central palladium atom can be modeled. Strongly coordinating solvents may bind to the axial positions of the palladium ion, altering its electronic state and, consequently, its catalytic activity and selectivity in chemical reactions. This effect is well-documented for other palladium complexes, where solvents like acetonitrile or DMF can invert the selectivity of processes such as oxidative addition by directly participating in the catalytic cycle. nih.govrsc.org

| Computational Method | Solvent Property Investigated | Predicted Effect on this compound | Key Findings from Analogous Systems |

|---|---|---|---|

| Molecular Dynamics (MD) | Polarity | Alteration of porphyrin ring planarity and substituent orientation. | Polar solvents can stabilize specific conformations in flexible molecules. |

| DFT with PCM | Dielectric Constant | Shifts in UV-Vis absorption spectra (solvatochromism). | Solvent polarity is known to influence the electronic transitions in porphyrin systems. |

| DFT/MD | Coordinating Ability (e.g., DMF, MeCN) | Direct coordination to the Pd(II) center, influencing electronic structure and reactivity. | Coordinating solvents can bind to palladium, reversing the chemoselectivity of oxidative addition in catalytic cycles. nih.gov |

| MD Simulations | Viscosity | Impact on rotational and translational diffusion rates of the molecule. | Higher viscosity slows molecular motion and can affect reaction rates limited by diffusion. |

Interactions with Polymer Matrices and Supramolecular Environments

The incorporation of this compound into polymer matrices or its assembly into supramolecular structures is a key strategy for developing advanced materials. Computational methods can predict and analyze the non-covalent interactions that govern the behavior of this compound in these complex environments.

Supramolecular Environments: In the context of supramolecular chemistry, this compound can act as a building block for larger, self-assembled structures. researchgate.netacs.org The formation of these assemblies is driven by specific intermolecular forces. DFT calculations can quantify the strength of these interactions, such as π-π stacking between two porphyrin macrocycles, axial coordination of ligands to the palladium center, and potential hydrogen bonding involving the ketone functionalities. rsc.org For instance, DFT studies on similar palladium complexes have shown that metallophilic (Pd···Pd) interactions can drive cooperative supramolecular polymerization. nih.gov These computational models help in the rational design of functional supramolecular materials based on this compound for applications in areas like light-harvesting and sensing. researchgate.netnih.gov

| Environment | Interaction Type | Computational Approach | Predicted Outcome for this compound |

|---|---|---|---|

| Polystyrene Matrix | π-π Stacking | Molecular Dynamics (MD) | Interaction between the porphyrin ring and phenyl groups of the polymer, influencing dispersion and material properties. researchgate.netresearchgate.net |

| Poly(methyl methacrylate) (PMMA) Matrix | Van der Waals, Dipole-Dipole | MD Simulations | Dispersion within the matrix, with potential polar interactions involving the ketone group and the ester groups of PMMA. |

| Self-Assembly (Crystal/Aggregate) | π-π Stacking | DFT, MD | Formation of ordered stacks or aggregates, affecting photophysical properties. |

| Supramolecular Complex | Axial Coordination | DFT | Coordination of nitrogen-containing ligands (e.g., pyridine) to the Pd(II) center, forming linear or networked assemblies. rsc.org |

| Supramolecular Polymer | Metallophilic (Pd···Pd) Interactions | DFT | Potential for cooperative self-assembly into one-dimensional polymeric chains. nih.gov |

Reaction Mechanism Studies through Computational Chemistry (e.g., potential catalytic pathways)

Computational chemistry, particularly DFT, is an indispensable tool for elucidating the mechanisms of chemical reactions, including potential catalytic cycles involving this compound. Palladium porphyrins are known to be effective catalysts for various cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. researchgate.netresearchgate.net By modeling the reaction intermediates and transition states, DFT calculations can map out the entire energy profile of a catalytic cycle.

A plausible catalytic pathway for a cross-coupling reaction catalyzed by this compound would involve several key steps:

Oxidative Addition: The initial step where the aryl halide substrate reacts with the Pd(0) center (formed in situ from the Pd(II) precursor). DFT calculations can determine the activation energy barrier for this step, which is often rate-determining.

Transmetalation (for Suzuki-Miyaura): The transfer of an organic group from an organoboron compound to the palladium center.

Reductive Elimination: The final step where the coupled product is formed, and the palladium catalyst is regenerated.

DFT studies can clarify the geometry and electronic structure of key intermediates, such as the Pd(II) species formed after oxidative addition and the Pd(IV) intermediates that are sometimes proposed. The porphyrin ligand, being a rigid and electron-rich macrocycle, plays a crucial role in stabilizing the palladium center throughout the cycle. The ketone functionality on the periphery of this compound could electronically influence the porphyrin ring, thereby modulating the reactivity of the central palladium atom. Computational studies can quantify this electronic effect and predict how it might alter the energy barriers of the catalytic steps compared to an unsubstituted palladium porphyrin. researchgate.netnih.gov

| Catalytic Step | Computational Method | Information Obtained | Relevance to this compound Catalysis |

|---|---|---|---|

| Catalyst Activation (Pd(II) to Pd(0)) | DFT | Feasibility and mechanism of the reduction step. | Determines the conditions needed to initiate the catalytic cycle. |

| Oxidative Addition | DFT (Transition State Search) | Activation energy barrier, geometry of the transition state. | Identifies the rate-determining step and factors influencing catalyst efficiency. nih.gov |

| Transmetalation | DFT | Energy profile for the transfer of the organic group. | Provides insight into the substrate scope of the reaction. |

| Reductive Elimination | DFT (Transition State Search) | Activation energy barrier for product formation. | Confirms the feasibility of catalyst turnover and product release. |

Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | Palladium(II) octaethylporphyrin-ketone |

| DFT | Density Functional Theory |

| MD | Molecular Dynamics |

| PCM | Polarizable Continuum Model |

| DMF | Dimethylformamide |

| MeCN | Acetonitrile |

| PMMA | Poly(methyl methacrylate) |

Supramolecular Chemistry and Directed Assembly of Pdoepk Architectures

Principles of PdOEPK Incorporation into Supramolecular Assemblies

The ability of porphyrin derivatives, including this compound, to participate in supramolecular assemblies is largely attributed to their extended π-conjugated systems and the presence of peripheral groups that can engage in various non-covalent interactions. These interactions facilitate the controlled organization of molecules into ordered structures.

Host-Guest Chemistry with Macrocyclic Receptors

Host-guest chemistry involves the recognition and encapsulation of a "guest" molecule within the cavity of a "host" macrocyclic receptor, driven by non-covalent interactions rsc.orgrsc.orgnih.gov. Macrocyclic hosts, such as cyclodextrins, calixarenes, cucurbiturils, and pillararenes, offer preorganized cavities that can encapsulate guest molecules, thereby influencing their physicochemical properties rsc.orgnih.govgoogleapis.com. Porphyrins, in general, are recognized as versatile molecular receptors capable of forming host-guest complexes rsc.org. However, specific detailed research findings on the direct incorporation of this compound into macrocyclic receptors for host-guest interactions are not extensively documented in the current literature. While the porphyrin core of this compound possesses structural features that could theoretically enable such interactions, explicit studies demonstrating this for this compound are limited in the reviewed sources.

Self-Assembly through Non-Covalent Interactions (e.g., π-π stacking, coordination bonds)

Self-assembly is a process where disordered components spontaneously form ordered structures through local interactions mdpi.com. Porphyrin molecules, owing to their large planar aromatic systems, are well-known to self-assemble via π-π stacking interactions mdpi.commdpi.comresearchgate.netnih.gov. This face-to-face or edge-to-face arrangement of aromatic rings is a significant driving force for the formation of supramolecular aggregates and ordered structures mdpi.commdpi.com. In the context of this compound, its porphyrin macrocycle provides the structural basis for such π-π interactions, which can contribute to its organization within thin films or composite materials.

Coordination bonds are fundamental to the very existence of this compound as a metalloporphyrin. Beyond this inherent metal-ligand bond, coordination chemistry also plays a role in the broader field of supramolecular self-assembly, where metal ions and organic ligands combine to form complex architectures such as coordination cages and polymers acs.orgunesp.brnih.govnih.govresearchgate.net. While Pd(II) complexes are known to form coordination polymers through self-assembly with appropriate ligands unesp.brnih.gov, specific instances of this compound itself participating in such extended self-assembly processes primarily driven by additional coordination bonds for the formation of larger supramolecular architectures are not explicitly detailed in the provided information. The focus for this compound tends to be on its luminescence properties within a matrix rather than its role as a building block for intricate coordination-driven self-assemblies.

Fabrication of this compound-Containing Thin Films and Sensor Coatings

This compound is widely utilized in the fabrication of thin films and sensor coatings, primarily due to its phosphorescent properties sensitive to oxygen concentration. The deposition techniques employed are critical for achieving uniform and functional sensing layers.

Spin-Coating and Dip-Coating Techniques for Film Deposition

Spin-coating and dip-coating are widely used, cost-effective, and versatile techniques for depositing thin films of materials, including those containing this compound mdpi.comrsc.orgpreprints.org.

Spin-Coating: This method involves depositing a small amount of a liquid solution onto the center of a substrate, which is then rotated at high speed. The centrifugal force spreads the liquid, and solvent evaporation leads to the formation of a thin, uniform film nih.govmdpi.compreprints.org. For this compound, it is typically dissolved in a volatile solvent, such as ethyl acetate, and then spin-coated onto a substrate google.com. The spin speed directly influences the final film thickness and uniformity mdpi.compreprints.orgwisc.edu.

Dip-Coating: This technique involves immersing a substrate into a liquid solution and then withdrawing it at a controlled speed. As the solvent evaporates during withdrawal, a thin film forms on the substrate surface mdpi.comrsc.orgcore.ac.uk. Dip-coating is advantageous for coating large or irregularly shaped substrates and offers control over film thickness through parameters like withdrawal speed and solution viscosity mdpi.comcore.ac.uk. This compound has been successfully incorporated into films using this method, for instance, by impregnating solvent-crazed polymer matrices google.com.

The choice between spin-coating and dip-coating often depends on the desired film characteristics, substrate geometry, and scalability of the process.

Table 1: Comparison of Spin-Coating and Dip-Coating Techniques for Thin Film Deposition

| Feature | Spin-Coating | Dip-Coating |

| Principle | Centrifugal force spreads liquid, solvent evaporates mdpi.compreprints.org | Substrate withdrawal from solution, solvent evaporates mdpi.comcore.ac.uk |

| Film Uniformity | High, especially for small, flat substrates nih.govmdpi.com | Good, can coat complex geometries mdpi.comcore.ac.uk |

| Thickness Control | Controlled by spin speed and solution viscosity nih.govmdpi.com | Controlled by withdrawal speed and solution viscosity mdpi.comcore.ac.uk |

| Material Waste | High (up to 90% waste) mdpi.com | Lower, more material efficient mdpi.com |

| Speed | Fast (seconds per cycle) mdpi.com | Slower (depends on withdrawal speed) mdpi.com |

| Substrate Size | Small to large flat substrates (up to 1 meter) nih.govmdpi.com | Large areas and complex 3D structures mdpi.comcore.ac.uk |

Electron Beam Lithography and Optical Patterning for Microstructures

Electron beam lithography (EBL) and optical patterning (photolithography) are advanced techniques used for creating intricate micro- and nanostructures on surfaces wisc.edugithub.comwikipedia.orgyoutube.comcapes.gov.brzeptools.cn. EBL uses a focused beam of electrons to draw custom shapes on an electron-sensitive resist, offering sub-10 nm resolution wikipedia.orgyoutube.com. Optical patterning, conversely, employs light and a photomask to transfer patterns onto a photosensitive material, suitable for micron-scale features over larger areas wisc.edugithub.comuni-regensburg.de.

While these lithographic methods are widely applied in microfabrication for various materials, including patterning of polymer-encapsulated optical sensors mdpi.com, direct and specific instances of this compound being patterned into complex microstructures using electron beam lithography or optical patterning are not explicitly detailed in the available literature. The use of this compound in sensor films often involves its dispersion within a polymer matrix, and any patterning typically refers to the structuring of the polymer film itself rather than the intricate patterning of the this compound molecules. For example, polymer-encapsulated oxygen sensors, which may contain this compound, have been lithographically patterned using techniques like PDMS "stamps" or chromium masks mdpi.com. This indicates that the matrix containing the this compound can be patterned, but not necessarily the this compound compound itself to form microstructures.

Integration of this compound into Polymeric and Nanostructured Composite Materials

This compound is frequently integrated into various material matrices to leverage its luminescent properties for sensing applications. Its compatibility with polymers and its potential for incorporation into nanostructured systems are key to developing high-performance sensors.

This compound is commonly incorporated into polymeric matrices to form sensor membranes or films. Polymers such as poly(vinyl chloride) (PVC) and polystyrene (PS) are widely used as host matrices for this compound in luminescent oxygen sensors google.com. The choice of polymer matrix significantly influences the sensor's performance, including its sensitivity and the linearity of its calibration function google.com. For instance, in a PVC matrix, this compound sensors exhibit linear Stern-Volmer plots and nearly single-exponential excited state decays, which are desirable for consistent sensing google.com. In a PS matrix, this compound can achieve high sensitivity, though with some non-linearities in the Stern-Volmer plots due to matrix effects google.com. The addition of plasticizers to PVC-based sensors can further tune oxygen sensitivity google.com. This integration allows for the creation of robust and stable sensing elements that can be applied in diverse environments, from environmental monitoring to biomedical applications google.comwisc.edu.

Table 2: Performance of this compound in Different Polymer Matrices for Oxygen Sensing

| Polymer Matrix | Stern-Volmer Plot Linearity | Excited State Decay | Sensitivity to Oxygen | Reference |

| Poly(vinyl chloride) (PVC) | Perfectly linear google.com | Almost single-exponential google.com | Convenient for physiological and environmental PO2 ranges google.com | google.com |

| Polystyrene (PS) | Slightly nonlinear google.com | Nonexponential google.com | Among the highest reported google.com | google.com |

Beyond simple polymer dispersion, this compound has been integrated into nanostructured composite materials. This involves its incorporation into materials with features on the nanoscale, which can enhance sensing performance due to increased surface area and improved analyte diffusion. For example, this compound has been impregnated into solvent-crazed high-density polyethylene (B3416737) (HDPE) films, which possess a multiplicity of pores of controlled nanometer size google.com. This "nanostructured polymer" approach allows for high loading capacity of the dye and maintains its phosphorescence and oxygen sensitivity google.com. Furthermore, the concept of integrating oxygen-sensitive probes, including this compound, into nanoparticles and nanofibers has been explored for applications in microfluidic devices and biological imaging wisc.edutuni.fiuni-regensburg.denih.gov. While specific detailed studies on the self-assembly of this compound into complex nanostructures (e.g., specific nanoparticles or nanofibers formed by this compound itself) are not explicitly provided, its successful incorporation into pre-existing nanostructured polymer matrices and its mention in the context of nano- and microparticle-based oxygen probes demonstrate its role in advanced composite materials.

Advanced Sensing Applications and Methodologies of Pdoepk Based Systems

Optical Oxygen Sensing with PdOEPK: Principles and Performance Metrics

The unique phosphorescent properties of Palladium(II) octaethylporphyrin-ketone (this compound), particularly its sensitivity to quenching by molecular oxygen, make it a valuable luminophore for advanced optical oxygen sensing applications. nih.gov This section details the principles and performance metrics of this compound-based oxygen sensors, focusing on different measurement methodologies and strategies to enhance their long-term performance.

Luminescence Intensity-Based Sensing: Calibration and Sensitivity

Luminescence intensity-based oxygen sensing relies on the principle of collisional quenching. When a this compound molecule in its excited state collides with an oxygen molecule, it returns to its ground state without emitting a photon. nih.gov This process leads to a decrease in the measured phosphorescence intensity that is directly proportional to the concentration of oxygen. mdpi.com

Calibration and the Stern-Volmer Relationship:

The relationship between luminescence intensity and oxygen concentration is described by the Stern-Volmer equation. mdpi.compresens.de This equation provides the basis for calibrating intensity-based sensors. The fundamental equation is:

I0 / I = 1 + KSV [O2]

Where:

I0 is the luminescence intensity in the absence of oxygen. presens.de

I is the luminescence intensity in the presence of oxygen. presens.de

KSV is the Stern-Volmer quenching constant, which is a measure of the sensor's sensitivity. nih.govpresens.de

[O2] is the concentration of molecular oxygen. presens.de

A plot of I0/I versus [O2] should yield a linear relationship, with the slope representing the KSV. nih.govpresens.de However, in practice, especially in polymer matrices, deviations from linearity can occur, sometimes necessitating the use of more complex models like the two-site Stern-Volmer model for accurate calibration. researchgate.net The sensitivity of the sensor is largely determined by the KSV value; a higher KSV indicates greater sensitivity to oxygen. nih.gov The sensitivity is influenced by the properties of the indicator dye itself and the oxygen permeability of the polymer matrix in which it is embedded, such as polystyrene. mdpi.com

Performance Metrics:

The performance of intensity-based this compound sensors is defined by several key metrics.

| Performance Metric | Description | Typical Findings for Porphyrin-Based Sensors |

| Sensitivity (KSV) | The Stern-Volmer constant, indicating how much the luminescence is quenched per unit of oxygen concentration. Higher values mean higher sensitivity. | The KSV for a PtOEP/Poly(St-co-TFEMA) film was found to increase from 16.45 kPa⁻¹ to 28.60 kPa⁻¹ after modification with nano Al₂O₃ powder, demonstrating enhanced sensitivity. nih.gov |

| Linearity | The degree to which the Stern-Volmer plot follows a straight line over the desired oxygen concentration range. | High linear correlation is often observed, though deviations can occur, sometimes requiring modified Stern-Volmer models for accurate calibration. nih.govresearchgate.netpsu.edu |

| Response Time | The time it takes for the sensor to respond to a change in oxygen concentration, often reported as t₉₀ (the time to reach 90% of the final signal). | Response times can be very fast, on the order of seconds. For an Al₂O₃ modified film, response times were 10 seconds for oxygenation and 180 seconds for deoxygenation. nih.gov |

| Dynamic Range | The range of oxygen concentrations over which the sensor provides a reliable and measurable response. | Pd-porphyrins are particularly well-suited for measuring low oxygen concentrations (<50 μM) due to their long phosphorescence lifetimes. nih.gov |

This table is generated based on data from multiple porphyrin-based sensor studies to provide representative performance characteristics.

While intensity-based sensing is straightforward, it can be susceptible to issues like photobleaching, variations in excitation light intensity, and changes in dye concentration, which can affect measurement accuracy. researchgate.net

Luminescence Lifetime-Based Sensing: Frequency and Time Domain Techniques

An alternative to measuring intensity is to measure the luminescence lifetime of the this compound probe. This lifetime is also quenched by oxygen in a predictable manner, following a similar Stern-Volmer relationship (τ0/τ = 1 + KSV[O₂]), where τ0 and τ are the lifetimes in the absence and presence of oxygen, respectively. mdpi.com Lifetime-based measurements are inherently more robust as they are not affected by dye concentration, excitation light intensity, or photobleaching. tokyoinst.co.jp

There are two primary methods for determining luminescence lifetime:

Time-Domain Techniques: In the time domain, the sample is excited with a short pulse of light, and the subsequent decay of the phosphorescence emission is recorded over time. horiba.com The lifetime is then calculated from this decay curve. A common approach is the "pulse-and-gate" method, where the excitation light is pulsed, and the detector is gated to acquire emission data during the decay period. mdpi.com This technique is effective but can be computationally intensive.

Frequency-Domain Techniques: In the frequency domain, the excitation light source is modulated at a specific frequency (e.g., sinusoidally). horiba.com The resulting phosphorescence emission is also modulated at the same frequency but is phase-shifted and demodulated relative to the excitation signal. tokyoinst.co.jphoriba.com The luminescence lifetime can be calculated from this phase shift (φ) or the modulation depth (M). horiba.com This method can be faster than time-domain measurements and is well-suited for imaging applications using specialized CMOS cameras. tokyoinst.co.jp

| Technique | Principle | Advantages | Disadvantages |

| Time Domain | Excitation with a short light pulse and measurement of the subsequent emission decay over time. horiba.com | Insensitive to stray light if gated properly. Can provide direct decay curve information. | Can be slower and require more complex timing electronics. tokyoinst.co.jp |

| Frequency Domain | Excitation with a modulated light source and measurement of the phase shift and/or demodulation of the emission signal. horiba.com | Generally faster for data acquisition. horiba.com Excellent for lifetime imaging applications. tokyoinst.co.jp | Can be affected by stray light. Requires more complex data analysis (Fourier transform). |

Theoretically, both time and frequency domain methods provide the same information about the luminescence lifetime. tokyoinst.co.jp The choice between them often depends on the specific application, required instrumentation, and desired measurement speed. horiba.com Given that Pd-porphyrins like this compound have long phosphorescence lifetimes (hundreds of microseconds), they are suitable for both time and frequency-domain analysis. nih.gov

Photostability Enhancement Strategies for Long-Term Sensing

Photostability, the resistance of the luminophore to photodegradation upon exposure to excitation light, is a critical factor for the long-term, reliable operation of optical oxygen sensors. nih.gov Porphyrin-based sensors, while effective, can be susceptible to photobleaching, which alters the sensor's calibration and shortens its operational life. nih.gov

Several strategies have been developed to enhance the photostability of metalloporphyrin sensors like this compound:

Chemical Modification of the Porphyrin: Introducing electron-withdrawing groups, such as fluorine atoms, into the porphyrin structure can significantly enhance photostability. rsc.org This modification makes the porphyrin ring less susceptible to oxidation by singlet oxygen, a primary pathway for photodegradation. rsc.org Platinum(II) tetrakis(pentafluorophenyl)porphyrin (PtTFPP) is a prime example of a highly photostable probe developed using this principle. rsc.org

Immobilization in a Protective Matrix: Encapsulating the this compound dye within a suitable polymer matrix, such as polystyrene or silicone, shields it from direct interaction with the sample environment and can reduce degradation. mdpi.comrsc.org The choice of polymer also affects oxygen permeability and thus sensor sensitivity. mdpi.com

Covalent Attachment: Covalently bonding the porphyrin dye to the polymer matrix or to silica (B1680970) particles prevents leaching and migration of the dye, which contributes to long-term signal stability. tugraz.at

Use of Ratiometric Sensing: A ratiometric approach involves incorporating a second, oxygen-insensitive reference dye into the sensor film. researchgate.net By measuring the ratio of the emission intensities of the this compound and the reference dye, variations caused by photobleaching (assuming both dyes bleach at similar rates) or excitation light fluctuations can be compensated for, leading to more stable measurements over time. nih.gov

Pre-bleaching: A pre-bleaching process, where the sensor is exposed to intense light before its first use, can sometimes improve long-term stability by burning off less stable dye molecules. mdpi.com

Research has shown that porphyrin-ketone structures like PtOEPK (a close analog to this compound) exhibit significantly higher photostability (approximately 10 times greater) compared to their non-ketone counterparts like PtOEP, making them inherently more suitable for applications requiring long measurement times. researchgate.net

This compound in Microfluidic Sensor Platforms for Controlled Environments

The miniaturization capabilities and biocompatibility of this compound-based optical sensors make them ideal for integration into microfluidic platforms. These "lab-on-a-chip" systems enable precise control and monitoring of the cellular microenvironment, which is crucial for a wide range of biological research. mdpi.comresearchgate.net

Development of Microfluidic Hypoxia Chambers

Hypoxia, or low oxygen tension, is a critical feature of many physiological and pathological conditions, including tumor microenvironments and ischemic tissues. mdpi.comcmbes.ca Microfluidic devices offer an excellent platform for recreating these hypoxic conditions in vitro with high spatial and temporal control. mdpi.comnih.gov

This compound-based sensors are integral to the development and operation of these microfluidic hypoxia chambers. mdpi.com They serve two main purposes:

Calibration and Validation: The integrated sensors are used to measure and validate the oxygen profiles generated within the device, ensuring that the desired hypoxic or anoxic conditions are accurately established and maintained. mdpi.compresens.de

Real-Time Monitoring: During cell culture experiments, the sensors provide continuous, real-time feedback on the oxygen levels experienced by the cells, allowing for the study of cellular responses to both chronic (stable) and cyclic (fluctuating) hypoxia. mdpi.comnih.gov

A typical microfluidic hypoxia device consists of a cell culture channel flanked by gas control channels, separated by a thin, gas-permeable membrane like polydimethylsiloxane (B3030410) (PDMS). mdpi.commdpi.com By flowing different gas mixtures (e.g., nitrogen and air) through the control channels, a stable oxygen gradient can be established across the cell culture chamber. The integrated this compound sensor film, positioned at the bottom of the culture channel, allows for precise, in-situ quantification of this oxygen gradient. mdpi.comcmbes.ca This technology enables researchers to perform sophisticated experiments on the role of hypoxia in areas like cancer biology and drug resistance that are difficult to achieve with traditional cell culture equipment. mdpi.com

Spatiotemporal Mapping of Oxygen Gradients

The phosphorescent probe this compound (Palladium(II)-octaethylporphyrin-ketone) is instrumental in the high-resolution spatiotemporal mapping of oxygen gradients in various biological and chemical systems. Its utility stems from the principle of luminescence quenching by molecular oxygen, where the phosphorescence intensity and lifetime of this compound are inversely proportional to the local oxygen concentration. This relationship allows for the precise quantification of oxygen levels.

Microfluidic devices are frequently employed to create controlled and stable oxygen gradients for research purposes. plos.org These devices can establish gradients ranging from atmospheric oxygen levels (approx. 21%) down to hypoxic or anoxic conditions. plos.orgresearchgate.net For instance, a microfluidic device can generate a hypoxic gradient from 0% to 16% oxygen by balancing oxygen diffusion against nitrogen convection across a polydimethylsiloxane (PDMS) membrane. researchgate.net The resulting oxygen distribution can be visualized and quantified using techniques like phosphorescent lifetime imaging microscopy (PhLIM) with oxygen-sensitive films or probes. plos.org

Computational modeling, often using finite-element analysis software like COMSOL Multiphysics, complements experimental measurements by simulating the expected oxygen distribution within these systems. plos.orgmdpi.com These models account for factors such as gas diffusion rates and the oxygen consumption of cells, providing a more comprehensive understanding of the pericellular oxygen environment. mdpi.com

The ability to map oxygen gradients with high spatial and temporal resolution is crucial for studying a wide range of biological phenomena. This includes investigating cellular responses to hypoxia, such as cell migration, angiogenesis, and metabolic shifts. plos.orgresearchgate.netnih.gov For example, studies have used these techniques to demonstrate how hypoxic gradients can direct vessel growth in 3D angiogenesis assays. plos.org

Exploration of Other Chemical and Biological Sensing Applications

The application of this compound extends beyond direct oxygen measurement, serving as a versatile transducer in various chemical and biological sensors.

Indirect Detection via Oxygen Consumption (e.g., Glucose Biosensors)

A significant application of this compound-based oxygen sensors is in the development of biosensors that indirectly measure the concentration of an analyte through its enzymatic reaction with oxygen. A prime example is the glucose biosensor. rsc.orgbiorxiv.org

These sensors typically immobilize glucose oxidase (GOD) onto a supporting matrix, which is then layered over an oxygen-sensing film containing a phosphorescent dye like a platinum or palladium porphyrin. mdpi.com The underlying principle is the enzymatic oxidation of glucose by GOD, which consumes oxygen in the process:

Glucose + O₂ → Gluconic acid + H₂O₂

The local depletion of oxygen is proportional to the glucose concentration. biorxiv.orgnih.gov This change in oxygen level is then detected by the phosphorescent probe, where an increase in phosphorescence intensity or lifetime corresponds to a higher glucose concentration due to reduced oxygen quenching. biorxiv.orgmdpi.com

This ratiometric fluorescence approach offers a stable and sensitive method for determining glucose concentrations, particularly at the low levels found in biological fluids like tears. mdpi.com Researchers have successfully developed glucose-sensing membranes with a wide detection range and high sensitivity, demonstrating the viability of this indirect detection method. mdpi.com

Sensing of Gaseous Analytes beyond Oxygen (e.g., CO2)

While this compound is primarily recognized for its oxygen sensitivity, the principles of luminescence quenching can be adapted for sensing other gaseous analytes, such as carbon dioxide (CO₂). Optical sensors for CO₂ have been developed, sometimes in combination with oxygen sensors for multiparameter analysis. researchgate.netmdpi.com The development of such sensors often involves incorporating materials that interact with the target gas to induce a change in the local environment of the luminophore, which in turn affects its phosphorescence.

Furthermore, the broader field of gas sensing utilizes various materials and device structures, such as organic field-effect transistors (OFETs), to detect a range of gases. nih.gov For instance, OFET-based sensors can detect environmentally significant gases like NOx and NH₃ by monitoring changes in the source-drain current upon gas exposure. nih.gov While not directly involving this compound, this highlights the diverse strategies employed for gas detection that could potentially be integrated with luminescent probes.

Potential for Heavy Metal Ion or pH Sensing through Ligand Modification

The versatility of porphyrin-based sensors like this compound can be expanded through the modification of the porphyrin ligand structure. This opens up possibilities for creating sensors for a wider range of analytes, including heavy metal ions and pH.

The core principle involves designing ligands that selectively bind to the target analyte. This binding event can induce a change in the photophysical properties of the metalloporphyrin, such as its absorption or emission spectrum, which can then be measured. For instance, research has shown the potential for developing biosensors for the rapid and sensitive detection of various contaminants, including heavy metal ions, by designing specific ligand-responsive protein-protein communication systems. nih.gov

In the context of pH sensing, various optical sensors have been developed that utilize pH-sensitive fluorescent dyes. taylorandfrancis.comunach.mx The development of fungal pathogen-specific pH sensors has been a subject of research, where the function of certain ion channels is regulated by extracellular pH. escholarship.org While these examples may not directly use this compound, they illustrate the principle of designing molecular systems that respond to specific chemical stimuli. By rationally designing the porphyrin macrocycle or its peripheral functional groups, it is conceivable to create this compound derivatives that exhibit sensitivity to pH or specific metal ions, thereby broadening their analytical applications.

Advanced Read-out Systems and Data Processing for this compound Sensors

The performance of this compound-based sensors is critically dependent on the sophistication of the read-out systems and the subsequent data processing algorithms. These systems are responsible for exciting the phosphorescent probe, detecting the emitted light, and converting this optical signal into a quantitative measurement of the analyte.

Fiber Optic Sensor Systems and Optodes

Fiber optic sensors, often referred to as optodes, are a prominent platform for utilizing this compound and other luminescent probes. rsc.orgunach.mxscispace.com An optode is essentially an optical sensor at the tip of a fiber optic cable, which allows for remote and minimally invasive measurements. taylorandfrancis.comunach.mx This is particularly advantageous for in-vivo monitoring and for measurements in difficult-to-access environments. rsc.org

A typical fiber optic sensor system consists of a light source (e.g., a laser or LED) to excite the this compound, the optical fiber to transmit the light, the sensor tip containing the immobilized probe, and a detector (e.g., a photomultiplier tube or photodiode) to measure the phosphorescent emission. mdpi.com The use of optical fibers with low signal loss enables measurements over significant distances. unach.mx

These systems can be designed for either intensity-based or lifetime-based measurements. researchgate.net While intensity measurements are simpler to implement, lifetime-based measurements are generally more robust as they are less susceptible to fluctuations in the excitation light intensity, dye concentration, and detector sensitivity. researchgate.netmdpi.com

The development of miniaturized fiber optic sensors, or minisensors, has further expanded their applications, allowing for precise measurements in very small volumes. pyroscience.com

| System Component | Function | Key Considerations |

| Light Source | Excites the this compound probe | Wavelength matched to probe's absorption spectrum, stable intensity |

| Optical Fiber | Transmits excitation and emission light | Low attenuation, suitable diameter for application (e.g., minisensors) |

| Optode Tip | Contains the immobilized this compound | Biocompatible matrix, high permeability to the analyte |

| Detector | Measures the phosphorescent signal | High sensitivity, fast response time for dynamic measurements |

| Data Acquisition | Records and processes the signal | Converts raw data into analyte concentration, corrects for temperature |

Advanced data processing is integral to the functioning of these sensor systems. dlr.denumberanalytics.com This can range from simple corrections for systematic errors to more complex algorithms for extracting user-relevant information. dlr.de For instance, in lifetime-based measurements, sophisticated data processing is required to accurately determine the phosphorescence decay time. scispace.com

In recent years, machine learning and deep learning algorithms have been increasingly applied to optical sensor data. numberanalytics.comnih.gov These techniques can enhance signal quality, reduce noise, and automate feature extraction from large and complex datasets, ultimately improving the accuracy and reliability of the sensor. numberanalytics.comnih.gov For example, neural networks can be trained to recognize specific patterns in sensor data, enabling more precise analyte detection. numberanalytics.com

The integration of advanced read-out electronics, such as those based on Field-Programmable Gate Arrays (FPGAs), can facilitate real-time signal processing and faster data acquisition, which is crucial for monitoring dynamic processes. numberanalytics.comfrontiersin.org

Imaging-based Detection and Confocal Microscopy Integration

The utility of Palladium (II) meso-tetra(4-carboxyphenyl)porphine (B77598) ketone (this compound) in advanced sensing is significantly extended through its application in imaging-based detection methodologies. These techniques leverage the oxygen-dependent luminescence of this compound to generate spatially resolved maps of oxygen concentration. The principle relies on the dynamic quenching of the probe's phosphorescence by molecular oxygen; as oxygen concentration increases, the luminescence intensity and lifetime of this compound decrease. rsc.orgpresens.de This relationship allows for the creation of two-dimensional (2D) and three-dimensional (3D) images that visualize oxygen gradients in real-time. mdpi.comgoogle.comresearchgate.net

Imaging systems for this compound-based sensors typically consist of an excitation light source (often an LED, which is cost-effective and can be modulated for lifetime measurements), the this compound-integrated sensor matrix (e.g., a thin film), and a detector array, such as a Charge-Coupled Device (CCD). researchgate.net The CCD camera captures the luminescence emitted from the sensor film, allowing for the determination of oxygen distribution across the surface. researchgate.net This approach has been widely adopted in microfluidic devices to monitor the oxygen environment of cell cultures, providing critical insights into cellular metabolism and responses to hypoxia. mdpi.comwisc.edu For instance, intensity-based imaging with this compound films can measure the oxygen tension of adherent 2D cell cultures in real time. researchgate.net

The integration of this compound sensing with confocal microscopy elevates the spatial resolution of oxygen measurements to the subcellular level. A confocal microscope uses a focused laser beam to scan the sample and a pinhole aperture to reject out-of-focus light, thereby enabling the construction of sharp, high-resolution optical sections. vivascope.comevidentscientific.com When combined with a this compound-based sensor, this setup allows for precise mapping of oxygen concentrations within complex biological samples. The microscope's laser excites the this compound, and the emitted phosphorescence is detected point-by-point to assemble a detailed image of oxygen distribution. This is particularly valuable for examining the intricate microenvironments within tissues or 3D cell cultures where oxygen gradients can be steep and highly localized. google.comnih.gov

Fluorescence Lifetime Imaging Microscopy (FLIM) is another powerful technique that can be used with this compound. nih.govyoutube.com FLIM measures the phosphorescence lifetime of the probe at each pixel of an image. Since the lifetime of this compound is inherently dependent on the oxygen concentration but less susceptible to artifacts like probe concentration or excitation light intensity fluctuations, FLIM offers a more robust imaging modality compared to simple intensity-based measurements. scispace.com

Table 1: Comparison of this compound-Based Imaging Modalities

| Imaging Modality | Principle of Detection | Key Advantages | Typical Application | Reference |

|---|---|---|---|---|

| Intensity-Based Imaging | Measures the intensity of this compound phosphorescence, which is inversely proportional to oxygen concentration. | Simpler setup, rapid acquisition. | Real-time 2D oxygen mapping in microfluidic cell cultures. | mdpi.comresearchgate.net |

| Confocal Microscopy Integration | Point-by-point scanning with a laser and pinhole detection to create high-resolution optical sections of this compound luminescence. | High spatial resolution, optical sectioning for 3D imaging, reduced background. | Subcellular oxygen mapping, imaging gradients in thick tissues. | google.comvivascope.comevidentscientific.com |

| Fluorescence Lifetime Imaging (FLIM) | Measures the phosphorescence decay lifetime of this compound at each pixel, which is quenched by oxygen. | Robust against probe concentration and excitation intensity variations, higher accuracy. | Quantitative oxygen imaging in complex biological environments. | nih.govyoutube.comscispace.com |

Signal Processing for Enhanced Robustness and Accuracy

The accuracy and robustness of measurements derived from this compound-based optical sensors are critically dependent on effective signal processing. A primary challenge in luminescence-based oxygen sensing is the cross-sensitivity of the probe to other environmental parameters, most notably temperature. mdpi.com Both the intrinsic luminescence of this compound and the efficiency of oxygen quenching are temperature-dependent processes. An increase in temperature can lead to thermal quenching of the luminescence, which can be misinterpreted as a change in oxygen concentration, thus introducing significant error. mdpi.com

Traditional approaches to mitigate this issue involve simultaneous temperature measurement with a separate sensor and applying a correction algorithm based on a predetermined mathematical model, such as the Stern-Volmer equation. mdpi.com However, developing an accurate, universally applicable model is challenging because the cross-interference is often complex and specific to the sensor's formulation and matrix material. mdpi.com

Advanced signal processing techniques offer more sophisticated solutions to enhance measurement robustness and accuracy. One such approach involves the development of "learning sensors" that utilize machine learning algorithms, particularly neural networks. mdpi.com This method moves beyond pre-defined models by training a neural network on a large dataset of sensor responses under various known oxygen concentrations and temperatures. The trained network can then accurately determine the oxygen concentration from the sensor's optical signal (e.g., phase shift in frequency-domain lifetime measurements) by simultaneously inferring and compensating for the temperature effect without needing a separate temperature sensor. mdpi.com This approach effectively deconvolutes the cross-sensitive signals, leading to unprecedented accuracy.

Other signal processing strategies focus on improving the signal-to-noise ratio and mitigating sources of interference. For instance, techniques like spectral subtraction can be employed to remove baseline noise from the sensor signal. isca-archive.org In imaging applications, digital filtering and pattern recognition algorithms can identify and correct for artifacts or non-uniformities in the sensor film. signalprocessingsociety.org For dynamic systems, methods like forecast padding can be applied to signal processing pipelines to reduce errors caused by filter edge effects, thereby improving the reliability of real-time measurements. biorxiv.org These computational methods are essential for transforming raw optical data from this compound sensors into reliable and highly accurate quantitative measurements. numberanalytics.com

Table 2: Signal Processing Challenges and Solutions for this compound Systems

| Challenge | Description | Advanced Signal Processing Solution | Benefit | Reference |

|---|---|---|---|---|

| Temperature Cross-Sensitivity | Luminescence and quenching efficiency are both temperature-dependent, causing inaccurate oxygen readings. | Neural network-based models trained on multi-parameter datasets. | Corrects for temperature effects without a separate sensor, improving accuracy. | mdpi.com |

| Signal Noise and Interference | Electronic noise, stray light, and background fluorescence can degrade signal quality. | Digital filtering, spectral subtraction, and attention-guided mechanisms. | Enhances signal-to-noise ratio and robustness against interference. | isca-archive.orgsignalprocessingsociety.org |

| Dynamic Measurement Errors | Signal processing filters can introduce artifacts (edge effects) in real-time monitoring. | Forecast padding and other adaptive filtering techniques. | Improves accuracy and reliability of continuous, real-time data. | biorxiv.org |

| Model Inaccuracy | Standard mathematical models (e.g., Stern-Volmer) may not fully capture complex sensor behavior. | Machine learning algorithms that learn the sensor response from empirical data. | Provides a more accurate and robust calibration that is specific to the sensor. | mdpi.comnumberanalytics.com |

Emerging Avenues: Catalytic Applications and Novel Material Integration of Pdoepk

Investigation of Palladium-Centered Catalysis within the Porphyrin Ketone Ligand

While the primary application of PdOEPK has been in developing optical sensors, its molecular architecture is suggestive of significant catalytic potential. researchgate.netmdpi.com Palladium complexes are renowned catalysts in modern organic synthesis, and metalloporphyrins are known to be effective in various catalytic transformations, including cross-coupling reactions and oxidations. researchgate.netacs.org The presence of a palladium(II) ion within a porphyrin ring system positions this compound as a candidate for catalyzing a range of chemical reactions. The catalytic activity of such complexes can be finely tuned by the electronic properties of the metal atom and the surrounding ligand. acs.org

Oxidation-reduction (redox) reactions are chemical processes involving the transfer of electrons between species, resulting in a change in their oxidation states. khanacademy.orgwikipedia.org The this compound molecule is intrinsically linked to redox processes; its porphyrin ketone ligand is synthesized through the oxidation of the porphyrin macrocycle. nih.gov